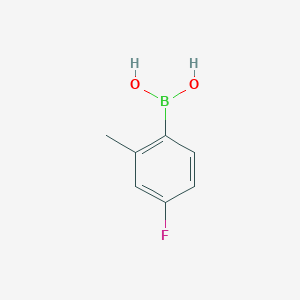

4-Fluoro-2-methylphenylboronic acid

Description

The exact mass of the compound 4-Fluoro-2-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMLIVUHMSIOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370435 | |

| Record name | 4-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-29-8 | |

| Record name | (4-Fluoro-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Fluoro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2-methylphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details a robust synthetic protocol via the Grignard reaction, outlines key characterization techniques, and presents relevant physicochemical and spectral data. The information herein is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis, purification, and verification of this versatile reagent.

Introduction

4-Fluoro-2-methylphenylboronic acid is an organoboron compound that has garnered significant interest in the pharmaceutical and chemical industries. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity and selectivity of its coupling reactions and the biological activity of the resulting molecules.[1] This makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Synthesis of 4-Fluoro-2-methylphenylboronic acid

The most common and efficient method for the synthesis of 4-Fluoro-2-methylphenylboronic acid involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

Synthesis Pathway

The synthesis proceeds in two main steps:

-

Formation of the Grignard Reagent: 1-Bromo-4-fluoro-2-methylbenzene is reacted with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 4-fluoro-2-methylphenylmagnesium bromide.

-

Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final product, 4-Fluoro-2-methylphenylboronic acid.

Experimental Protocol

This protocol is based on established methods for the synthesis of arylboronic acids via Grignard reagents.

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of 4-Fluoro-2-methylphenylmagnesium bromide (Grignard Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Dissolve 1-Bromo-4-fluoro-2-methylbenzene (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add a small amount of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark grey solution to room temperature.

Step 2: Synthesis of 4-Fluoro-2-methylphenylboronic acid

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trimethyl borate or triisopropyl borate (1.5 - 2.0 eq.) in anhydrous THF.

-

Cool the borate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Step 1 to the cold borate solution via a cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl. Stir vigorously for 30 minutes.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain a crude solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford 4-Fluoro-2-methylphenylboronic acid as a white to off-white solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Fluoro-2-methylphenylboronic acid. The following tables summarize the key physicochemical and spectral data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 139911-29-8 | [1] |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 191-201 °C | [1] |

Spectroscopic Data

While a comprehensive set of publicly available spectra for 4-Fluoro-2-methylphenylboronic acid is limited, the following table provides expected and typical values based on its structure and data for analogous compounds.

| Technique | Expected Data |

| ¹H NMR | * δ (ppm): 7.5-8.0 (m, aromatic protons), 2.4-2.6 (s, methyl protons), 8.0-8.5 (br s, B(OH)₂ protons). The exact shifts and coupling constants will be influenced by the solvent. |

| ¹³C NMR | * δ (ppm): ~160-165 (C-F, d, ¹JCF ≈ 245-255 Hz), ~135-140 (aromatic C-H), ~120-130 (aromatic C-H), ~110-120 (aromatic C-H), ~20-25 (methyl carbon). The carbon attached to boron will have a broad signal.[2] |

| Mass Spectrometry (EI) | * m/z: 154 (M⁺), with characteristic fragmentation patterns including loss of H₂O and B(OH)₂. |

| FTIR (KBr, cm⁻¹) | * ~3300-3500 (broad): O-H stretching of the boronic acid hydroxyl groups. * ~1600-1450: Aromatic C=C stretching. * ~1350: B-O stretching. * ~1200: C-F stretching. * ~1100: B-C stretching.[3] |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of 4-Fluoro-2-methylphenylboronic acid.

Applications in Drug Development

4-Fluoro-2-methylphenylboronic acid serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds.[1] The incorporation of the 4-fluoro-2-methylphenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] This reagent is particularly valuable in the development of kinase inhibitors and other targeted therapies in oncology and other disease areas.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 4-Fluoro-2-methylphenylboronic acid. The outlined Grignard-based synthetic protocol is a reliable method for obtaining this important building block. The provided physicochemical and spectroscopic data serve as a benchmark for researchers to verify the identity and purity of their synthesized material. The versatility of 4-Fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions continues to make it an indispensable tool for chemists in the discovery and development of novel therapeutics.

References

Physical and chemical properties of 4-Fluoro-2-methylphenylboronic acid

An In-depth Technical Guide to 4-Fluoro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylboronic acid is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry, organic synthesis, and materials science.[1] As a substituted arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of a fluorine atom and a methyl group on the phenyl ring enhances its reactivity and selectivity, making it a valuable building block for complex molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, applications, experimental protocols, and safety considerations.

Physical and Chemical Properties

4-Fluoro-2-methylphenylboronic acid is typically a white to slightly yellow crystalline powder.[1] It is stable under standard ambient conditions and is soluble in various organic solvents.[1][3]

Quantitative Data Summary

The key physical and chemical identifiers for 4-Fluoro-2-methylphenylboronic acid are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 139911-29-8 | [1] |

| Molecular Formula | C₇H₈BFO₂ | [1][4] |

| Molecular Weight | 153.95 g/mol | [1][5] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 191-201 °C | [1] |

| InChI Key | IQMLIVUHMSIOQP-UHFFFAOYSA-N | |

| SMILES | Cc1cc(F)ccc1B(O)O | |

| Storage | Room temperature, keep in a dry, tightly closed container | [1][3] |

Stability and Reactivity

The compound is generally stable but should be handled in accordance with good industrial hygiene and safety practices.[3] It is incompatible with strong oxidizing agents and acids.[3] Thermal decomposition may produce hazardous substances, including carbon oxides, boron oxides, and gaseous hydrogen fluoride.[3]

Core Reactivity: The Suzuki-Miyaura Coupling

The paramount chemical application of 4-Fluoro-2-methylphenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[6][7]

References

Spectral Analysis of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for 4-Fluoro-2-methylphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Introduction to the Spectroscopic Properties

4-Fluoro-2-methylphenylboronic acid presents a unique substitution pattern on the phenyl ring that influences its electronic properties and, consequently, its NMR spectra. The presence of a fluorine atom, a methyl group, and a boronic acid group leads to distinct chemical shifts and coupling patterns for the aromatic protons and carbons. This guide will detail the expected spectral data based on established principles of NMR spectroscopy and data from similar structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Fluoro-2-methylphenylboronic acid is characterized by signals from the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and boronic acid groups and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoro-2-methylphenylboronic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet of doublets | 1H | H-6 |

| ~7.0 - 7.2 | Doublet of doublets | 1H | H-5 |

| ~6.9 - 7.1 | Doublet | 1H | H-3 |

| ~4.5 - 6.0 | Broad singlet | 2H | B(OH)₂ |

| ~2.5 | Singlet | 3H | CH₃ |

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon atom bonded to the boronic acid group is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-methylphenylboronic acid

| Chemical Shift (ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~142 | C-2 |

| ~135 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~130 (broad) | C-1 |

| ~118 (d, ²JCF ≈ 21 Hz) | C-5 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-3 |

| ~22 | CH₃ |

Note: Predicted chemical shifts can vary. 'd' denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality NMR spectra of 4-Fluoro-2-methylphenylboronic acid.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Fluoro-2-methylphenylboronic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the labile B(OH)₂ protons.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-180 ppm).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of 4-Fluoro-2-methylphenylboronic acid and highlights the key NMR correlations.

Caption: Molecular structure of 4-Fluoro-2-methylphenylboronic acid with corresponding ¹H and ¹³C NMR signal assignments.

This comprehensive guide provides the necessary spectral information and experimental protocols to assist researchers in the confident identification and application of 4-Fluoro-2-methylphenylboronic acid in their synthetic endeavors.

Mass Spectrometry Analysis of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Fluoro-2-methylphenylboronic acid (C₇H₈BFO₂), a key building block in pharmaceutical and organic synthesis. This document outlines detailed experimental protocols for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. It includes expected mass-to-charge ratios (m/z) for the parent molecule and its characteristic fragments, presented in clear tabular format. Furthermore, this guide features diagrams generated using the DOT language to visualize the experimental workflow and a proposed fragmentation pathway, offering a deeper understanding of the molecule's behavior under mass spectrometric conditions.

Introduction

4-Fluoro-2-methylphenylboronic acid is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients.[1] Its purity and structural integrity are critical for the successful synthesis of target compounds. Mass spectrometry is an essential analytical technique for the characterization and quality control of this important synthetic intermediate. This guide details the primary mass spectrometric approaches for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-methylphenylboronic acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| Appearance | White to slightly yellow crystalline powder |

| Melting Point | 191-196 °C |

Mass Spectrometry Analysis

Two primary mass spectrometry techniques are suitable for the analysis of 4-Fluoro-2-methylphenylboronic acid: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring derivatization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules.[2][3][4][5] For arylboronic acids, ESI-MS is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed.[6][7]

The expected mass-to-charge ratios for the parent ion and potential adducts of 4-Fluoro-2-methylphenylboronic acid in both positive and negative ESI modes are detailed in Table 2.

| Ion Species | Formula | Expected m/z | Ionization Mode |

| Deprotonated Molecule | [C₇H₇BFO₂]⁻ | 152.94 | Negative |

| Protonated Molecule | [C₇H₈BFO₂ + H]⁺ | 154.96 | Positive |

| Sodium Adduct | [C₇H₈BFO₂ + Na]⁺ | 176.94 | Positive |

-

Sample Preparation: Dissolve 1 mg of 4-Fluoro-2-methylphenylboronic acid in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL. For negative ion mode, the addition of a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) can facilitate deprotonation.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended for high-resolution mass analysis.

-

ESI Source Parameters:

-

Ionization Mode: Negative and Positive

-

Capillary Voltage: 2.5 - 3.5 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min

-

Drying Gas Temperature: 180-220 °C

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500

-

Acquisition Rate: 1 spectrum/second

-

Tandem mass spectrometry (MS/MS) of the deprotonated molecule (m/z 152.94) can provide structural information. A proposed fragmentation pathway is illustrated in the diagram below, based on the known fragmentation of similar arylboronic acids.

Caption: Proposed ESI-MS/MS fragmentation of deprotonated 4-Fluoro-2-methylphenylboronic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and low volatility of boronic acids, derivatization is necessary prior to GC-MS analysis. Trimethylsilylation (TMS) is a common derivatization method for boronic acids.

The derivatization of 4-Fluoro-2-methylphenylboronic acid with a TMS reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), results in the formation of a more volatile di-TMS ester. The expected mass-to-charge ratios for the derivatized molecule and its fragments are presented in Table 3.

| Ion Species | Formula | Expected m/z |

| Di-TMS Derivative (Molecular Ion) | [C₁₃H₂₄BFO₂Si₂]⁺ | 298.14 |

| Loss of Methyl Group | [C₁₂H₂₁BFO₂Si₂]⁺ | 283.12 |

| Loss of TMS Group | [C₁₀H₁₅BFO₂Si]⁺ | 225.08 |

| Phenylboronic Acid Fragment | [C₇H₈BFO₂]⁺ | 153.95 |

-

Derivatization:

-

Place approximately 0.5-1 mg of 4-Fluoro-2-methylphenylboronic acid into a 2 mL autosampler vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

-

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

The following diagram illustrates the proposed fragmentation pathway for the di-TMS derivative of 4-Fluoro-2-methylphenylboronic acid under electron ionization.

Caption: Proposed EI fragmentation of the di-TMS derivative of 4-Fluoro-2-methylphenylboronic acid.

Experimental Workflow

The general workflow for the mass spectrometric analysis of 4-Fluoro-2-methylphenylboronic acid is depicted below.

Caption: A generalized workflow for the mass spectrometry analysis of 4-Fluoro-2-methylphenylboronic acid.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of 4-Fluoro-2-methylphenylboronic acid. Both ESI-MS and GC-MS are powerful techniques for the characterization of this compound. The choice of method will depend on the specific analytical requirements, such as the need for high-throughput screening or detailed structural elucidation. The provided protocols and fragmentation data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. 16419-60-6|2-Methylphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. web.gps.caltech.edu [web.gps.caltech.edu]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. gcms.cz [gcms.cz]

- 5. 2-Methylphenylboronic Acid | 16419-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-methylphenylboronic acid. This document details the characteristic vibrational modes, provides standardized experimental protocols for spectral acquisition, and presents a logical workflow for FT-IR analysis. The information herein is intended to support research, quality control, and drug development activities involving this compound.

Data Presentation: Characteristic Infrared Absorption Bands

The FT-IR spectrum of 4-Fluoro-2-methylphenylboronic acid is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. The table below summarizes the expected absorption frequencies, their intensities, and the corresponding vibrational assignments. These assignments are based on data from closely related compounds, such as 4-fluorophenylboronic acid and other substituted phenylboronic acids, and established infrared spectroscopy correlation tables.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretching, hydrogen-bonded | B(OH)₂ |

| 3080 - 3010 | Medium to Weak | C-H stretching | Aromatic C-H |

| 2980 - 2850 | Medium to Weak | C-H stretching | Methyl (CH₃) |

| 1615 - 1580 | Medium to Strong | C=C stretching | Aromatic Ring |

| 1500 - 1450 | Medium to Strong | C=C stretching | Aromatic Ring |

| 1470 - 1430 | Medium | C-H bending (asymmetric) | Methyl (CH₃) |

| 1380 - 1340 | Strong | B-O stretching | B-O |

| 1300 - 1200 | Strong | C-F stretching | Aryl-F |

| 1180 - 1140 | Medium | In-plane C-H bending | Aromatic C-H |

| 1090 - 1050 | Medium | B-C stretching | Aryl-B |

| 850 - 800 | Strong | Out-of-plane C-H bending | Aromatic C-H |

| 750 - 700 | Medium | O-H out-of-plane bending | B(OH)₂ |

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of solid 4-Fluoro-2-methylphenylboronic acid can be achieved using one of two primary methods: the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides a high-quality spectrum of the pure compound.

Equipment and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

4-Fluoro-2-methylphenylboronic acid sample

-

Spatula

-

Infrared lamp or oven

Procedure:

-

Drying: Gently dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 4-Fluoro-2-methylphenylboronic acid sample and 100-200 mg of the dried KBr.

-

Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans: First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR)-FT-IR Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Equipment and Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

4-Fluoro-2-methylphenylboronic acid sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and a soft tissue

Procedure:

-

Background Scan: With the ATR crystal clean and free of any sample, lower the pressure arm and collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Raise the pressure arm and place a small amount of the solid 4-Fluoro-2-methylphenylboronic acid powder onto the center of the ATR crystal.

-

Applying Pressure: Lower the pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.

-

Sample Scan: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After the measurement is complete, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with an appropriate solvent.

Mandatory Visualizations

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the FT-IR spectrum of 4-Fluoro-2-methylphenylboronic acid.

Caption: Experimental workflow for FT-IR analysis.

Logical Relationship for Spectral Interpretation

This diagram outlines the logical steps involved in interpreting the FT-IR spectrum to confirm the structure of 4-Fluoro-2-methylphenylboronic acid.

Caption: Logical steps for FT-IR spectral interpretation.

An In-depth Technical Guide to 4-Fluoro-2-methylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific X-ray crystal structure for 4-Fluoro-2-methylphenylboronic acid is not publicly available in crystallographic databases. Therefore, this guide will focus on its synthesis, physicochemical properties, and significant applications, particularly in the realm of medicinal chemistry and drug development, in lieu of a detailed crystallographic analysis.

Introduction

4-Fluoro-2-methylphenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the construction of complex molecular architectures. This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. Its application is crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds and pharmaceutical agents.

Physicochemical Properties

A summary of the known quantitative data for 4-Fluoro-2-methylphenylboronic acid is presented in Table 1. This information is compiled from various chemical supplier databases and literature sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 201 °C (literature) | [1] |

| CAS Number | 139911-29-8 | [1] |

Experimental Protocols

3.1. Synthesis of 4-Fluoro-2-methylphenylboronic Acid

This procedure should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Magnesium sulfate (B86663) (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of nitrogen, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting aryl lithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1N HCl until the pH of the aqueous layer is between 1 and 2.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization.

3.2. Crystallization

Arylboronic acids are often purified by recrystallization.

Procedure:

-

Dissolve the crude 4-Fluoro-2-methylphenylboronic acid in a minimal amount of a hot solvent, such as water or an ethanol/water mixture.

-

If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

4-Fluoro-2-methylphenylboronic acid is a valuable reagent in drug discovery, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl scaffolds that are common in many pharmaceutical agents.

The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The methyl group provides steric bulk and can influence the conformation of the final molecule.

One notable application is in the rhodium-catalyzed enantioselective 1,4-addition to α,β-unsaturated ketones, which is a powerful method for the synthesis of chiral molecules[3][4].

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Fluoro-2-methylphenylboronic acid.

Caption: Synthetic workflow for 4-Fluoro-2-methylphenylboronic acid.

5.2. Suzuki-Miyaura Coupling Pathway

This diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of 4-Fluoro-2-methylphenylboronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of 4-Fluoro-2-methylphenylboronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-2-methylphenylboronic acid in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature for this particular compound, this document focuses on providing a framework for its empirical determination. This is achieved by presenting solubility data for structurally analogous compounds and detailing a robust experimental protocol for solubility measurement. Such information is critical for the effective use of 4-Fluoro-2-methylphenylboronic acid in various applications, including organic synthesis, purification, and formulation, particularly within the context of drug development where it serves as a key building block in Suzuki-Miyaura cross-coupling reactions.[1]

Understanding the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is governed by a combination of factors, including the nature of the solvent, temperature, and the physicochemical properties of the boronic acid itself. Substituents on the phenyl ring play a significant role in modifying the molecule's polarity, crystal lattice energy, and its ability to form intermolecular interactions, thereby influencing its solubility.

Generally, phenylboronic acids exhibit higher solubility in polar aprotic and protic solvents, such as ketones and ethers, and are sparingly soluble in nonpolar hydrocarbon solvents.[2][3][4] This is attributed to the polar nature of the boronic acid functional group, which can engage in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Quantitative Solubility Data for Analogous Compounds

In the absence of specific quantitative data for 4-Fluoro-2-methylphenylboronic acid, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in a range of common organic solvents at various temperatures. This data provides a valuable reference point for estimating the solubility behavior of 4-Fluoro-2-methylphenylboronic acid.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | 0.045 | 0.135 | 0.150 | - | - |

| 303.15 | 0.075 | 0.190 | 0.210 | - | - |

| 313.15 | 0.120 | 0.260 | 0.285 | - | - |

| 323.15 | 0.185 | 0.350 | - | - | - |

Data adapted from studies on phenylboronic acid solubility.[2][3][5]

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | - |

Data adapted from studies on isobutoxyphenylboronic acid solubility.[5]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[2][3][5][6][7] This technique involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The transition from a turbid suspension to a clear solution can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Equipment

-

Boronic Acid: 4-Fluoro-2-methylphenylboronic acid

-

Organic Solvents: High-purity solvents of interest

-

Jacketed Glass Vessel: To allow for precise temperature control.

-

Magnetic Stirrer and Stir Bar: For continuous and vigorous mixing.

-

Calibrated Temperature Probe: For accurate measurement of the sample temperature.

-

Luminance Probe or a Light Source and Detector: To monitor the turbidity of the mixture.

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

Procedure

-

Sample Preparation: Accurately weigh the 4-Fluoro-2-methylphenylboronic acid and the selected organic solvent into the jacketed glass vessel to create a mixture of known composition.

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a uniform suspension.[5]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.[5]

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears and the light transmission reaches a maximum and plateaus is recorded as the solid-liquid equilibrium point for that specific mole fraction.[5]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for 4-Fluoro-2-methylphenylboronic acid in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of boronic acid solubility using the dynamic method.

Caption: Workflow for determining boronic acid solubility via the dynamic method.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Stability and Storage of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylphenylboronic acid is a versatile synthetic intermediate, playing a crucial role in modern medicinal chemistry and materials science. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules, including a variety of pharmaceuticals.[1] Notably, it serves as a key building block in the development of targeted anti-cancer therapies, such as pan-Raf and mTOR inhibitors.[2][3][4][5] The fluorine substituent on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[6] However, like many arylboronic acids, 4-Fluoro-2-methylphenylboronic acid is susceptible to degradation, which can impact its purity, reactivity, and the overall success of synthetic endeavors. This technical guide provides an in-depth overview of the stability and optimal storage conditions for 4-Fluoro-2-methylphenylboronic acid, along with experimental protocols for its stability assessment and a discussion of its role in relevant drug development signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-methylphenylboronic acid is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BFO₂ | [1] |

| Molecular Weight | 153.95 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 191-196 °C | |

| CAS Number | 139911-29-8 | [1] |

Stability Profile and Degradation Pathways

Arylboronic acids are known to be sensitive to certain environmental factors, leading to degradation over time. Understanding these degradation pathways is critical for ensuring the quality and reactivity of 4-Fluoro-2-methylphenylboronic acid.

Key Degradation Pathways:

-

Formation of Boroxines (Anhydrides): The most common degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process that can be influenced by the presence of water.

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process is often facilitated by aqueous conditions and can be influenced by pH.[7][8][9] Studies on fluorinated phenylboronic acids have shown that their hydrolytic stability is dependent on pH and temperature.[10][11]

-

Oxidation: Arylboronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[12][13]

The stability of fluorinated phenylboronic acids is influenced by the position and number of fluorine substituents. Generally, the introduction of electron-withdrawing fluorine atoms can enhance the Lewis acidity of the boronic acid.[6][10][11][14] While a direct correlation between acidity and decomposition rate is not always straightforward, compounds with multiple fluorine atoms, especially in the ortho positions, have been observed to be less stable.[10][11]

Recommended Storage and Handling

To minimize degradation and ensure the longevity of 4-Fluoro-2-methylphenylboronic acid, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a refrigerator (2-8 °C). | Reduces the rate of chemical degradation. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. | |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and formation of boroxines. | [7][9] |

| Light | Protect from light. | Prevents potential photolytic degradation. |

Handling:

-

Use in a well-ventilated area.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle and open the container with care.

Experimental Protocols for Stability Assessment

To evaluate the stability of 4-Fluoro-2-methylphenylboronic acid under various conditions, a stability-indicating assay method (SIAM) should be developed and validated. This typically involves forced degradation studies to generate potential degradation products.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of 4-Fluoro-2-methylphenylboronic acid under various stress conditions.

Materials:

-

4-Fluoro-2-methylphenylboronic acid

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of 4-Fluoro-2-methylphenylboronic acid in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Alkaline Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.

-

Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Withdraw samples at various time points, dissolve in the mobile phase, and analyze by HPLC.

-

Photolytic Degradation: Expose a known amount of the solid compound and a solution of the compound to light in a photostability chamber. The exposure should comply with ICH Q1B guidelines. Analyze the samples by HPLC.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is commonly used for the analysis of arylboronic acids and their degradation products.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of 4-Fluoro-2-methylphenylboronic acid (typically around 220-280 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Role in Drug Development and Relevant Signaling Pathways

4-Fluoro-2-methylphenylboronic acid is a valuable building block in the synthesis of kinase inhibitors for cancer therapy. Its incorporation into drug candidates often targets key signaling pathways that are dysregulated in cancer.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are common in many cancers, including melanoma. 4-Fluoro-2-methylphenylboronic acid has been utilized in the synthesis of pan-Raf inhibitors, which are designed to target all isoforms of the Raf kinase (A-Raf, B-Raf, and C-Raf) and overcome resistance to selective B-Raf inhibitors.[2][15][16]

Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for pan-Raf inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. 4-Fluoro-2-methylphenylboronic acid and similar boronic acids are used in the synthesis of mTOR inhibitors, which can block the activity of the mTOR kinase and thereby inhibit cancer cell growth.[3][4][5][17]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of mTOR inhibitors.

Logical Workflow for Stability Assessment

The process of assessing the stability of a chemical entity like 4-Fluoro-2-methylphenylboronic acid follows a logical progression from understanding its intrinsic properties to developing robust analytical methods for its monitoring.

Caption: Logical workflow for the stability assessment of 4-Fluoro-2-methylphenylboronic acid.

Conclusion

4-Fluoro-2-methylphenylboronic acid is a valuable reagent in organic synthesis, particularly for the development of novel therapeutics. However, its inherent instability necessitates careful storage and handling to maintain its quality and reactivity. By understanding its degradation pathways and implementing appropriate storage conditions, researchers can ensure the reliability of their synthetic results. The development of a validated stability-indicating assay method is crucial for monitoring the purity of this compound over time and is a key component of quality control in drug development. The use of this boronic acid in the synthesis of targeted cancer therapies highlights its importance in advancing medicinal chemistry and oncology research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. theraindx.com [theraindx.com]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 12. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Purity Assessment of Commercial 4-Fluoro-2-methylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylphenylboronic acid is a critical building block in modern medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted byproducts in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 4-Fluoro-2-methylphenylboronic acid, including the identification of potential impurities, detailed experimental protocols for various analytical techniques, and data interpretation.

Introduction

4-Fluoro-2-methylphenylboronic acid (C₇H₈BFO₂) is an aromatic boronic acid with a molecular weight of 153.95 g/mol .[1][2] Its utility in carbon-carbon bond formation makes it a valuable reagent in the synthesis of a wide range of pharmaceuticals.[1] Given its role as a key starting material, a thorough understanding and rigorous assessment of its purity are essential for process control, reproducibility, and regulatory compliance in drug development. This guide outlines a systematic approach to purity assessment, employing a suite of orthogonal analytical techniques.

Potential Impurities in Commercial 4-Fluoro-2-methylphenylboronic Acid

The impurity profile of commercial 4-Fluoro-2-methylphenylboronic acid is largely dictated by its synthetic route and storage conditions. A common synthetic pathway involves the Grignard reaction of 1-bromo-4-fluoro-2-methylbenzene with a borate (B1201080) ester, followed by acidic hydrolysis.[3] Based on this, potential impurities can be categorized as follows:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 1-bromo-4-fluoro-2-methylbenzene.

-

By-products: Homocoupling products of the Grignard reagent, such as 4,4'-difluoro-2,2'-dimethylbiphenyl.

-

Reagents: Residual borate esters (e.g., triisopropyl borate) and inorganic salts from workup.

-

-

Degradation Products:

-

Boroxine (Anhydride): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is often a reversible process in the presence of water.

-

Protodeboronation Product: Cleavage of the C-B bond, leading to the formation of 1-fluoro-3-methylbenzene. This degradation is a known pathway for arylboronic acids.[4]

-

Oxidation Products: Oxidation of the boronic acid can lead to the corresponding phenol, 4-fluoro-2-methylphenol.

-

-

Residual Solvents: Solvents used in the synthesis and purification, such as tetrahydrofuran (B95107) (THF), toluene, hexanes, and ethyl acetate.

-

Water Content: As a solid, the material can contain varying amounts of water, which can influence its reactivity and the formation of boroxine.

Below is a diagram illustrating the potential impurity profile of 4-Fluoro-2-methylphenylboronic acid.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary for a comprehensive purity assessment. The following diagram outlines a typical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary technique for determining the purity of 4-Fluoro-2-methylphenylboronic acid and quantifying related substances. A reversed-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of mobile phase A and B to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on the comparison of the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Internal Standard: Maleic acid (certified reference material).

-

Solvent: DMSO-d₆.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 4-Fluoro-2-methylphenylboronic acid into a clean vial.

-

Accurately weigh approximately 5 mg of maleic acid into the same vial.

-

Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Calculation:

-

Integrate a well-resolved aromatic proton signal of 4-Fluoro-2-methylphenylboronic acid.

-

Integrate the olefinic proton signal of maleic acid.

-

Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in the integrated signals, and the purity of the internal standard.

-

Karl Fischer Titration

This method is used to determine the water content in the sample.

Experimental Protocol:

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Reagents: Karl Fischer titrant and solvent (e.g., methanol-based).

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

-

Accurately weigh a suitable amount of the 4-Fluoro-2-methylphenylboronic acid sample and add it to the titration vessel.

-

Titrate to the endpoint. The water content is calculated automatically by the instrument.

-

Potentiometric Titration

This is a classic method for determining the assay of the boronic acid. Boric acid is a weak acid, but its acidity can be enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[5]

Experimental Protocol:

-

Instrumentation: Autotitrator with a pH electrode.

-

Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

-

Solvent System: A mixture of water and a suitable organic solvent (e.g., methanol) to ensure solubility.

-

Complexing Agent: D-Mannitol.

-

Procedure:

-

Accurately weigh approximately 150 mg of the sample into a beaker.

-

Dissolve the sample in a suitable solvent mixture.

-

Add an excess of D-mannitol.

-

Titrate with standardized 0.1 M NaOH, recording the pH as a function of the titrant volume.

-

Determine the equivalence point from the titration curve (the point of maximum inflection).

-

Calculate the assay based on the volume of titrant consumed.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and residual solvents. Due to the low volatility of boronic acids, derivatization is typically required for their analysis by GC. Silylation is a common derivatization technique.[6][7][8][9][10]

Experimental Protocol:

-

Instrumentation: GC-MS system.

-

Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

-

Derivatization Procedure:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of MSTFA + 1% TMCS and 100 µL of pyridine.

-

Heat the mixture at 60 °C for 30 minutes.

-

-

GC Conditions:

-

Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium.

-

Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions: Electron ionization (EI) at 70 eV.

Melting Point

The melting point is a useful physical characteristic for a preliminary assessment of purity. A sharp melting range close to the literature value suggests high purity.

-

Procedure: Determine the melting point using a standard melting point apparatus.

Data Presentation and Interpretation

The results from the various analytical techniques should be summarized in a clear and concise manner.

Table 1: Purity and Impurity Profile of a Typical Commercial Batch of 4-Fluoro-2-methylphenylboronic Acid

| Parameter | Method | Result | Specification |

| Assay | Potentiometric Titration | 99.2% | ≥ 98.0% |

| Purity (Area %) | HPLC | 99.5% | ≥ 98.0% |

| Absolute Purity | qNMR | 99.1% | Report Value |

| Water Content | Karl Fischer Titration | 0.3% | ≤ 0.5% |

| Melting Point | Melting Point Apparatus | 198-200 °C | 191-201 °C |

| Individual Impurities | |||

| 1-bromo-4-fluoro-2-methylbenzene | HPLC | 0.05% | ≤ 0.1% |

| 4,4'-difluoro-2,2'-dimethylbiphenyl | HPLC | Not Detected | ≤ 0.1% |

| Boroxine | HPLC | 0.2% | Report Value |

| 1-fluoro-3-methylbenzene | GC-MS | Not Detected | ≤ 0.1% |

| Residual Solvents | |||

| Tetrahydrofuran | GC-MS | < 100 ppm | ≤ 720 ppm (ICH) |

| Toluene | GC-MS | < 50 ppm | ≤ 890 ppm (ICH) |

Conclusion

The purity assessment of 4-Fluoro-2-methylphenylboronic acid requires a comprehensive approach utilizing orthogonal analytical techniques. HPLC and qNMR are powerful for determining purity and identifying organic impurities, while potentiometric titration provides a reliable assay value. Karl Fischer titration is essential for quantifying water content, and GC-MS is crucial for analyzing volatile impurities and residual solvents. A thorough understanding of the synthetic route and potential degradation pathways is key to interpreting the analytical data and ensuring the quality of this critical raw material for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-methylphenylboronic acid 139911-29-8 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. metrohm.com [metrohm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gcms.cz [gcms.cz]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Synthetic Versatility of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide for Organic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the applications of 4-Fluoro-2-methylphenylboronic acid in modern organic synthesis. This document provides an in-depth overview of its utility, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction

4-Fluoro-2-methylphenylboronic acid has emerged as a valuable and versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, imparts distinct electronic and steric properties that enhance its reactivity and selectivity in a variety of chemical transformations. This guide explores the core applications of this reagent, with a primary focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] The strategic incorporation of the 4-fluoro-2-methylphenyl moiety is of significant interest in the design of novel pharmaceuticals and advanced materials, where the presence of fluorine can modulate physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Fluoro-2-methylphenylboronic acid lies in its participation as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.[4][5][6]

The general scheme for the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as 4-Fluoro-2-methylphenylboronic acid, with an organic halide or triflate in the presence of a base.

Data Presentation: Suzuki-Miyaura Coupling of 4-Fluoro-2-methylphenylboronic Acid with Various Coupling Partners

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions utilizing 4-Fluoro-2-methylphenylboronic acid with a range of aryl and heteroaryl halides. The data highlights the versatility of this reagent and provides a baseline for reaction optimization.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl 2-bromo-5-fluorobenzoate | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 9 | 92 |

| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | >95 (typical) |

| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95 (typical) |

| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Doxane | 80 | 4 | 71 (for phenylboronic acid) |

| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 60-70 (typical for heteroaryl halides) |

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This procedure can be adapted and optimized for different substrates.

General Procedure for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methylphenylboronic Acid with an Aryl Bromide

Materials:

-

4-Fluoro-2-methylphenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane or Toluene

-

Water (if using a biphasic system)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-Fluoro-2-methylphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.

-

Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol) to the flask.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[7]

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The logical flow of a typical synthesis and purification process is depicted below.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-2-methylphenyl motif is a valuable pharmacophore in the design of kinase inhibitors and other therapeutic agents. The fluorine atom can engage in favorable interactions with protein active sites and enhance metabolic stability, while the methyl group can provide steric bulk and influence the conformation of the molecule. For instance, structurally similar moieties are found in potent inhibitors of signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[3][8][9] The Suzuki-Miyaura coupling provides a convergent and efficient route to assemble these complex molecules, allowing for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

4-Fluoro-2-methylphenylboronic acid is a highly effective and versatile reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl and heterobiaryl structures. The reliable protocols and broad substrate scope make it an indispensable tool for researchers in medicinal chemistry, drug development, and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]